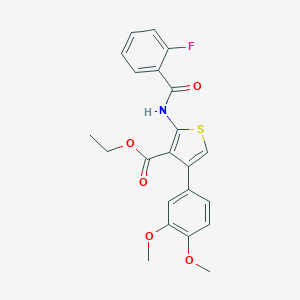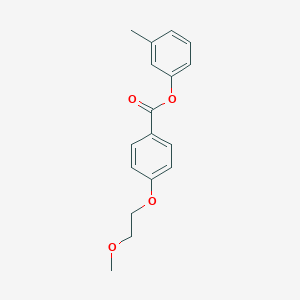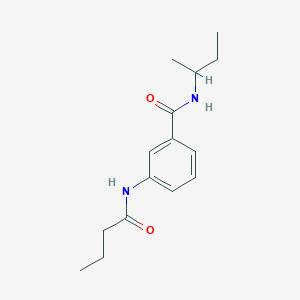
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a dimethoxyphenyl group, and a fluorobenzoyl amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Formation of the Fluorobenzoyl Amide: The fluorobenzoyl amide can be formed by reacting the intermediate with 2-fluorobenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Alcohols, amines, and reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Thiophene derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-bromobenzoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-iodobenzoyl)amino]thiophene-3-carboxylate
Uniqueness
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C22H20FNO5S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-15(13-9-10-17(27-2)18(11-13)28-3)12-30-21(19)24-20(25)14-7-5-6-8-16(14)23/h5-12H,4H2,1-3H3,(H,24,25) |
Clé InChI |
BFRTUKXWVUJYTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)

![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B267644.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B267647.png)

![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267650.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)
![4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267652.png)
